

Spectroscopic Analysis of 6-Phenyl-3(2H)-pyridazinone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pyridazinediones-derivative-1*

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Introduction

Pyridazinedione derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. A thorough understanding of their structure and spectroscopic characteristics is paramount for drug design, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of a representative pyridazinedione derivative, 6-phenyl-3(2H)-pyridazinone, which will be referred to as **Pyridazinediones-derivative-1** for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to facilitate a deeper understanding of the spectroscopic characterization of this important class of molecules.

Data Presentation

The spectroscopic data for **Pyridazinediones-derivative-1** (6-phenyl-3(2H)-pyridazinone) is summarized in the following tables for clarity and ease of comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (DMSO-d ₆ , 400 MHz)	¹³ C NMR (DMSO-d ₆ , 100 MHz)
Chemical Shift (δ ppm)	Assignment
7.14 (d, J = 8 Hz, 1H)	ArH of C5 pyridazinone
7.52 (m, 7H)	Ar-H
7.71 (d, J = 8 Hz, 2H)	ArH
7.86 (d, J = 8 Hz, 2H)	ArH
7.98 (m, 4H)	Ar-H
8.13 (d, J = 8 Hz, 1H)	ArH of C4 pyridazinone
9.52 (s, 1H)	NH
10.82 (s, 1H)	CONH

Note: Some assignments are based on data from similar derivatives and may vary slightly for the specific compound.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Assignment
3304	N-H stretching
3130–2846	C-H stretching (aromatic and aliphatic)
1684	C=O stretching (carbonyl)
1623	C=N stretching
1600	N=C stretching
1529	Aromatic ring stretch
1282	C-N stretching
712	C-Cl stretching (in a chloro-derivative)

Table 3: Mass Spectrometry (MS) Data

Technique	m/z Value	Assignment
ESI-MS	275.0509	$[M+H]^+$ (for a methyl-derivative)
ESI-HRMS	331.0020	$[M+H]^+$ (for a dichloro-benzyl derivative)
GC-MS	312.34	Molecular Ion (for a phenylsulfonyl-derivative)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 1H and ^{13}C NMR spectra are typically recorded on a Bruker Avance-II 400 MHz NMR spectrophotometer.[\[1\]](#)
- Sample Preparation: The pyridazinedione derivative is dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
- Data Acquisition:
 - 1H NMR: The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal standard.[\[1\]](#) Data is typically collected at room temperature.
 - ^{13}C NMR: The chemical shifts are also reported in ppm relative to TMS.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as necessary.

2. Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on an FT-IR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: For solid samples, a small amount of the powdered compound is placed directly on the ATR crystal. Alternatively, the KBr pellet technique can be used, where the sample is mixed with potassium bromide and pressed into a thin disk.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

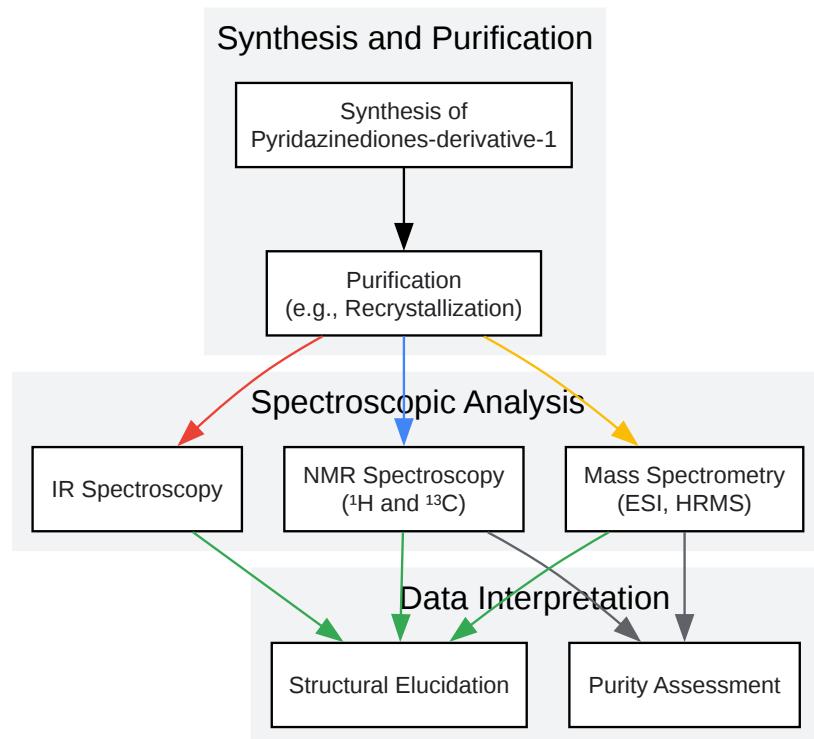
3. Mass Spectrometry (MS)

- Instrumentation: Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer (e.g., Time-of-Flight, Quadrupole). ESI-MS and ESI-HRMS are commonly used for these types of compounds.[2]
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect protonated ($[\text{M}+\text{H}]^+$) or deprotonated ($[\text{M}-\text{H}]^-$) molecules, respectively.
- Data Processing: The resulting mass-to-charge ratio (m/z) data is plotted to generate the mass spectrum.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

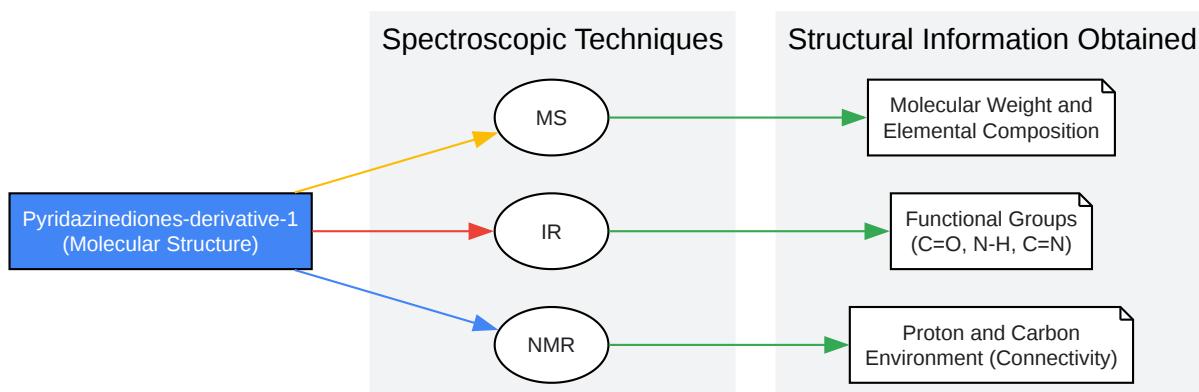
Experimental Workflow for Spectroscopic Analysis of Pyridazinediones-derivative-1

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Pyridazinediones-derivative-1**.

Logical Relationship of Spectroscopic Data to Molecular Structure

Relationship of Spectroscopic Data to Molecular Structure

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Caption: How different spectroscopic techniques provide specific information about the molecular structure.

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References

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